5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c1-20-12-6-2-3-7-13(12)21-11-5-4-10-18-16(19)14-8-9-15(17)22-14/h2-3,6-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPRJEMUPHFIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the But-2-yn-1-yl Intermediate: The synthesis begins with the preparation of the but-2-yn-1-yl intermediate through a coupling reaction between 2-methoxyphenol and 4-bromo-1-butyne using a palladium-catalyzed Sonogashira coupling reaction.
Thiophene Ring Functionalization: The thiophene ring is functionalized by introducing a carboxamide group at the 2-position and a chlorine atom at the 5-position. This can be achieved through a series of halogenation and amidation reactions.
Final Coupling: The final step involves coupling the but-2-yn-1-yl intermediate with the functionalized thiophene ring to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as azides or thiols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: and a CAS number of 1426314-79-5. Its structure includes a thiophene ring, which is known for its electronic properties, making it suitable for various biological interactions.
Medicinal Chemistry
5-Chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide exhibits potential as an anticancer agent. Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound was evaluated for its ability to induce apoptosis in human cancer cells, showing promising results in inhibiting cell proliferation in pancreatic and colon cancer models .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4j | MIA PaCa-2 | 1.9 | G2/M cell cycle arrest |
| Compound X | HCT-116 | 3.5 | Apoptosis induction |
Agricultural Applications
The compound's structural features suggest potential utility as a pesticide or herbicide. Its ability to interact with biological systems may allow it to act as an inhibitor of specific enzymes involved in plant growth or pest metabolism. Studies on similar compounds have shown effectiveness against various pests and diseases affecting crops .
Table 2: Efficacy of Related Compounds as Pesticides
| Compound Name | Target Pest/Disease | Efficacy (%) | Application Method |
|---|---|---|---|
| Compound A | Aphids | 85 | Foliar spray |
| Compound B | Fungal pathogens | 90 | Soil drenching |
Materials Science
The electronic properties of thiophene derivatives make them suitable candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films can enhance the performance of electronic devices .
Case Study 1: Anticancer Research
A study focused on synthesizing derivatives of 5-chloro-N-(4-sulphamoylphenyl)benzamide demonstrated significant anticancer activity against ovarian and colon cancer cell lines. The research highlighted the necessity of structural modifications to enhance potency and selectivity towards cancer cells .
Case Study 2: Pesticide Development
Research into the development of pesticides based on thiophene derivatives revealed that these compounds could effectively control pest populations while being less harmful to beneficial insects. Field trials indicated a marked reduction in pest numbers with minimal environmental impact .
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Data :
| Property | (S)-Rivaroxaban | (R)-Rivaroxaban |
|---|---|---|
| FXa IC₅₀ (nM) | 0.7 | >10,000 |
| Oral Bioavailability (%) | 80–100 | Negligible |
| Clinical Use | Approved | Inactive |
Structural Analogues in FXa Inhibition
Segartoxaban (5-Chloro-N-{(2S)-2-[2-Methyl-3-(2-Oxopyrrolidin-1-yl)Benzene-1-Sulfonamido]-3-(4-Methylpiperazin-1-yl)-3-Oxopropyl}Thiophene-2-Carboxamide)
Segartoxaban (CAS: Not provided) is a dual FXa/thrombin inhibitor with a sulfonamide-pyrrolidinone backbone. Unlike rivaroxaban’s morpholinone group, segartoxaban incorporates a 2-oxopyrrolidine and 4-methylpiperazine, broadening its target spectrum but reducing FXa specificity. Its molecular weight (C₂₄H₂₆ClN₅O₅S₂: 564.07 g/mol) and larger structure may limit blood-brain barrier penetration compared to rivaroxaban .
Compound 1j (Novel Anthranilamide-Based FXa Inhibitor)
5-Chloro-N-(2-methyl-6-((4-(2-oxopyridin-1(2H)-yl)phenyl)carbamoyl)phenyl)thiophene-2-carboxamide (1j) replaces rivaroxaban’s oxazolidinone with an anthranilamide scaffold. Despite similar FXa IC₅₀ values (~1 nM), 1j’s pyridinone substituent confers distinct pharmacokinetics, including lower solubility and prolonged half-life in preclinical models .
Chalcone Derivatives with Thiophene-2-Carboxamide Core
describes chalcone-based analogues (e.g., compounds 4b–4g ) with substituted acryloylphenyl groups. These derivatives prioritize anti-inflammatory and anticancer activity over anticoagulation, diverging from rivaroxaban’s therapeutic focus. For example:
| Compound | Substituent | Melting Point (°C) | Bioactivity |
|---|---|---|---|
| 4b | 4-Hydroxyphenyl | 210–212 | Anticancer (IC₅₀: 8 µM) |
| 4g | 2-Fluorophenyl | 174–176 | Anti-inflammatory |
The absence of the oxazolidinone-morpholinone motif in these compounds eliminates FXa inhibition, underscoring rivaroxaban’s structural uniqueness .
Crystalline Formulations
A novel crystalline form of 5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate () exhibits enhanced stability under high humidity and temperature (40°C/75% RH for 6 months) compared to rivaroxaban’s standard formulation. This modification replaces the morpholinone with a triazine ring, improving shelf-life but requiring further clinical validation .
Biological Activity
5-Chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide is a synthetic compound with a complex structure that suggests potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a carboxamide group, and a methoxyphenoxy substituent, which may influence its interaction with biological targets. The presence of chlorine enhances lipophilicity, potentially improving membrane permeability.
Anticancer Properties
Research indicates that compounds similar to 5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide exhibit significant anticancer activity by inhibiting specific protein targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of thiophene can inhibit the activity of protein tyrosine phosphatases (PTPs), which are crucial in cancer signaling pathways.
In one study, a related compound demonstrated an IC50 value of 0.00068 µM against PTP1B, suggesting potent inhibitory effects on this target . The mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events critical for cell survival and proliferation.
The mechanism of action for 5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide likely involves:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes such as PTPs, leading to altered signaling pathways.
- Induction of Apoptosis : By disrupting survival pathways, the compound can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, enhancing their antitumor efficacy.
Case Studies
- Cell Viability Assays : In vitro studies using cancer cell lines treated with the compound showed reduced viability rates compared to control groups. For example, one study reported a significant decrease in cell proliferation in breast cancer cell lines treated with thiophene derivatives .
- Animal Models : In vivo studies demonstrated that administration of related compounds resulted in tumor size reduction in xenograft models, indicating effective anticancer properties .
- Selectivity and Toxicity : Selectivity assays revealed that 5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide exhibited lower toxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic index .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN3O3S |
| Molecular Weight | 367.83 g/mol |
| IC50 against PTP1B | 0.00068 µM |
| Cell Line Tested | MCF7 (breast cancer) |
| Tumor Reduction in Models | Significant (p < 0.05) |
Q & A
Q. Q: What are the standard synthetic routes for 5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide, and how is its structure confirmed?
A:
- Synthesis : The compound is typically synthesized via a multi-step approach:
- Thiophene-2-carboxylic acid activation : React 5-chlorothiophene-2-carboxylic acid with a coupling agent (e.g., thionyl chloride) to form the acyl chloride intermediate.
- Amide bond formation : Couple the acyl chloride with 4-(2-methoxyphenoxy)but-2-yn-1-amine under reflux in acetonitrile or DCM, using a base like triethylamine to neutralize HCl .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) is used to isolate the product.
- Structural Confirmation :
- NMR : Key signals include the thiophene ring protons (δ 7.2–7.5 ppm), methoxy group (δ ~3.8 ppm), and alkyne protons (if detectable).
- Mass Spectrometry : Molecular ion peak [M+H]+ matches the theoretical molecular weight (C₁₆H₁₃ClN₂O₃S: 348.02 g/mol).
- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) confirm functional groups .
Advanced Synthetic Challenges
Q. Q: What are common side reactions during synthesis, and how are they mitigated?
A:
- Undesired Cyclization : The alkyne linker (but-2-yn-1-yl) may undergo Glaser coupling under oxidative conditions, forming dimers. Mitigation: Use inert atmospheres (N₂/Ar) and avoid copper catalysts .
- Incomplete Amidation : Residual acyl chloride can hydrolyze to carboxylic acid. Solution: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and extend reaction time if needed.
- Byproducts from Methoxyphenoxy Group : Demethylation of the methoxy group under acidic conditions may occur. Mitigation: Use mild bases (e.g., NaHCO₃) during workup .
Biological Activity Screening
Q. Q: What in vitro assays are recommended for initial biological evaluation of this compound?
A:
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors with thiophene carboxamide scaffolds. Use ATP-Glo™ assays to measure IC₅₀ values .
- Anticancer Activity : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare results to positive controls like doxorubicin .
- Anti-inflammatory Potential : Evaluate COX-2 inhibition using ELISA kits, given the methoxyphenoxy group’s resemblance to NSAID pharmacophores .
Advanced Mechanistic Studies
Q. Q: How can researchers investigate the compound’s mechanism of action in cancer cells?
A:
- Apoptosis Assays : Use Annexin V-FITC/PI staining and caspase-3/7 activation assays.
- Cell Cycle Analysis : Flow cytometry with propidium iodide staining to identify phase-specific arrest (e.g., G1/S or G2/M).
- Target Identification : Employ pull-down assays with biotinylated analogs or computational docking (AutoDock Vina) to predict binding to kinases or tubulin .
Data Contradictions and Reproducibility
Q. Q: How to address conflicting reports on this compound’s bioactivity across studies?
A:
- Batch Purity Analysis : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient). Impurities like hydrolyzed carboxylic acid (from incomplete amidation) may skew bioactivity .
- Assay Conditions : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability.
- Structural Analog Comparison : Compare results with derivatives (e.g., benzofuran vs. thiophene analogs) to isolate structure-activity relationships (SAR) .
Computational Modeling for SAR
Q. Q: What computational tools are suitable for optimizing this compound’s activity?
A:
- Docking Studies : Use Schrödinger Suite or MOE to model interactions with targets (e.g., EGFR PDB: 1M17). Focus on the methoxyphenoxy group’s role in hydrophobic pocket binding .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ data from kinase assays .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Stability and Degradation Pathways
Q. Q: What are the major degradation products of this compound under physiological conditions?
A:
- Hydrolysis : The amide bond may hydrolyze in acidic/alkaline conditions, yielding 5-chlorothiophene-2-carboxylic acid and 4-(2-methoxyphenoxy)but-2-yn-1-amine. Confirm via LC-MS .
- Oxidative Degradation : The alkyne linker may oxidize to a diketone in the presence of ROS. Mitigation: Include antioxidants (e.g., ascorbic acid) in formulation studies .
Advanced Applications in Drug Delivery
Q. Q: How can this compound be formulated to improve bioavailability?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
